molecular formula C19H15FN4O2S2 B2561985 4-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-84-4

4-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2561985
CAS No.: 392300-84-4
M. Wt: 414.47
InChI Key: LUBXQGZWXWTKEN-UHFFFAOYSA-N
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Description

4-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H15FN4O2S2 and its molecular weight is 414.47. The purity is usually 95%.
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Mechanism of Action

Biological Activity

4-Fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that combines multiple functional groups, potentially endowing it with significant biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound features:

  • A fluorobenzamide moiety
  • An indole derivative linked via a thioether to a 1,3,4-thiadiazole ring

This unique combination suggests potential for diverse pharmacological effects, including anticancer and anti-inflammatory activities.

Anticancer Activity

Recent studies have highlighted the anticancer activity of various thiadiazole derivatives. The compound has not been extensively studied on its own; however, related compounds have shown promising results:

  • Cytotoxicity Studies :
    • In vitro tests against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines have demonstrated significant cytotoxicity. For example, related thiadiazole derivatives exhibited IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on structural modifications .
    • The introduction of different substituents on the thiadiazole scaffold has been shown to enhance activity significantly. For instance, substituting a phenyl group with a more lipophilic moiety improved cytotoxicity .
  • Mechanism of Action :
    • While specific mechanisms for this compound are not well-documented, related compounds suggest that they may exert their effects by disrupting cellular processes such as tubulin polymerization and inducing apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The efficacy of thiadiazole derivatives appears closely linked to their structural features:

  • Substituent Effects : Variations in the position and nature of substituents on the thiadiazole ring significantly influence biological activity. For example, moving an ethoxy group from the para to ortho position increased activity by four times .
CompoundSubstituent PositionIC50 (µg/mL)
4eOrtho5.36
4fPara10.10
4iBenzyl2.32

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Thiadiazole Derivatives : A study involving various thiadiazole derivatives indicated that those with specific aryl substitutions showed enhanced antitumor activity against MCF-7 and HepG2 cells .
  • Indole Derivatives : Indole-based compounds are well-known for their broad spectrum of biological activities including anticancer properties. The incorporation of indole into thiadiazole frameworks has been shown to enhance cytotoxicity against cancer cell lines .

Properties

IUPAC Name

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S2/c20-14-7-5-13(6-8-14)17(26)21-18-22-23-19(28-18)27-11-16(25)24-10-9-12-3-1-2-4-15(12)24/h1-8H,9-11H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBXQGZWXWTKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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